Cas no 116412-86-3 (Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)-)

Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)- structure
116412-86-3 structure
Product Name:Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)-
CAS No:116412-86-3
MF:C15H13FO3
MW:260.260328054428
CID:1205702
PubChem ID:14297443
Update Time:2025-04-20

Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)-
    • (2,3-DIMETHOXYPHENYL)(2-FLUOROPHENYL)METHANONE
    • SCHEMBL8718343
    • AKOS005925142
    • (3,4-dimethoxyphenyl)(2-fluorophenyl)methanone
    • 116412-86-3
    • (3,4-dimethoxyphenyl)-(2-fluorophenyl)methanone
    • WZOTZLPGWVKPGU-UHFFFAOYSA-N
    • 2-fluoro-3',4'-dimethoxy benzophenone
    • Inchi: 1S/C15H13FO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3
    • InChI Key: WZOTZLPGWVKPGU-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 260.08487243g/mol
  • Monoisotopic Mass: 260.08487243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.5Ų
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